![molecular formula C20H23ClN2O4S B14147701 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide CAS No. 1212423-61-4](/img/structure/B14147701.png)
4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide is a complex organic compound with a molecular formula of C20H22ClNO4S. This compound is known for its unique chemical structure, which includes a chlorophenyl group, a sulfonyl group, and a hydroxyphenyl group. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide typically involves multiple steps. One common method includes the reaction of 4-chlorobenzenesulfonyl chloride with an amine to form the sulfonamide intermediate. This intermediate is then reacted with a cyclohexanecarboxylic acid derivative under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of catalysts and controlled reaction environments is crucial to ensure the efficiency and safety of the production process .
Chemical Reactions Analysis
Types of Reactions
4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .
Scientific Research Applications
4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide is utilized in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis studies.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in treating certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, affecting their function. The compound may also interact with cellular pathways involved in inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
- 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-2,6-dimethoxyphenol
- 4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-methoxyphenyl)cyclohexanecarboxamide
Uniqueness
4-({[(4-chlorophenyl)sulfonyl]amino}methyl)-N-(4-hydroxyphenyl)cyclohexanecarboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in research and industry, distinguishing it from similar compounds .
Properties
CAS No. |
1212423-61-4 |
|---|---|
Molecular Formula |
C20H23ClN2O4S |
Molecular Weight |
422.9 g/mol |
IUPAC Name |
4-[[(4-chlorophenyl)sulfonylamino]methyl]-N-(4-hydroxyphenyl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C20H23ClN2O4S/c21-16-5-11-19(12-6-16)28(26,27)22-13-14-1-3-15(4-2-14)20(25)23-17-7-9-18(24)10-8-17/h5-12,14-15,22,24H,1-4,13H2,(H,23,25) |
InChI Key |
IHOSQNPRLWGBBR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1CNS(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


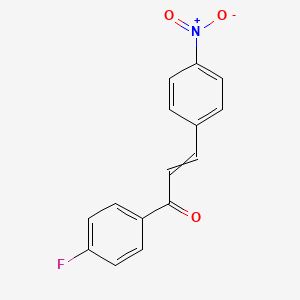
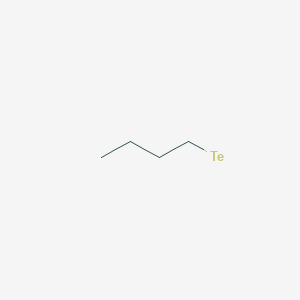
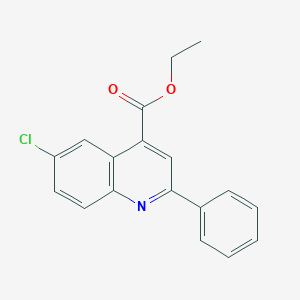
![N-[1-Methyl-2-phenyl-eth-(E)-ylidene-hydrazinocarbonylmethyl]-2-m-tolyloxy-acetamide](/img/structure/B14147633.png)
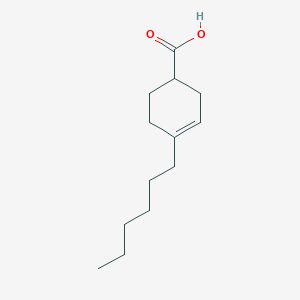
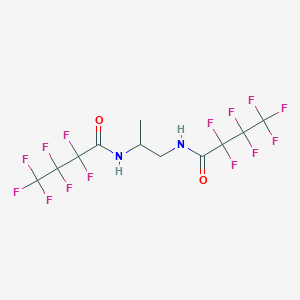
![1-[Bis(hexyloxy)methoxy]hexane](/img/structure/B14147657.png)

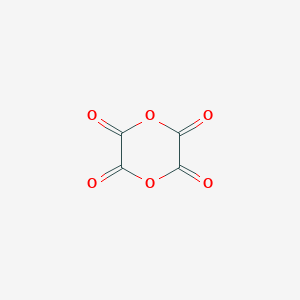
![N-nonyl-4-{(E)-[4-(piperidin-1-ylsulfonyl)phenyl]diazenyl}aniline](/img/structure/B14147672.png)

![1H,1'H-[2,2']Biperimidinyl](/img/structure/B14147677.png)
![2-(1'-acetyl-4-oxospiro[3H-chromene-2,4'-piperidine]-7-yl)oxy-N-(2-methoxyethyl)acetamide](/img/structure/B14147688.png)
![N~1~-[(E)-(2,4-dimethoxyphenyl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B14147700.png)
